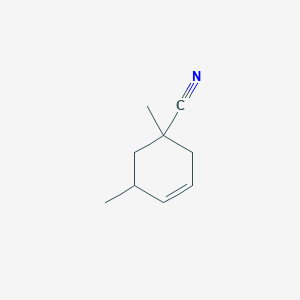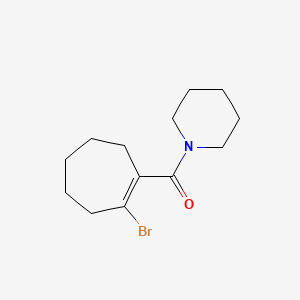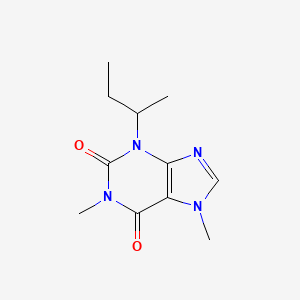![molecular formula C18H24N2O2 B14006503 3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile CAS No. 67455-76-9](/img/structure/B14006503.png)
3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-benzo[a]quinolizine-2-carbonitrile, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- is a complex organic compound with a unique structure that includes a quinolizine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-benzo[a]quinolizine-2-carbonitrile, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality output .
Analyse Chemischer Reaktionen
Types of Reactions
2H-benzo[a]quinolizine-2-carbonitrile, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
2H-benzo[a]quinolizine-2-carbonitrile, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2H-benzo[a]quinolizine-2-carbonitrile, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Emetine: A structurally related compound with known biological activities.
Cephaeline: Another related compound with similar chemical properties.
Methyl cephaeline: A derivative of cephaeline with additional functional groups
Uniqueness
2H-benzo[a]quinolizine-2-carbonitrile, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its unique quinolizine core and functional groups make it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
67455-76-9 |
|---|---|
Molekularformel |
C18H24N2O2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2-carbonitrile |
InChI |
InChI=1S/C18H24N2O2/c1-4-12-11-20-6-5-13-8-17(21-2)18(22-3)9-15(13)16(20)7-14(12)10-19/h8-9,12,14,16H,4-7,11H2,1-3H3 |
InChI-Schlüssel |
PLIJAYXVZSWMJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1C#N)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[2,3-d]pyrimidine-6-carboxylicacid, 3,4,5,8-tetrahydro-2-(methylthio)-4,5-dioxo-](/img/structure/B14006425.png)



![N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14006448.png)


![2-[Bis(2-chloroethyl)aminomethyl]-4-bromo-phenol](/img/structure/B14006459.png)

![5,5-Diphenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6(5H)-one](/img/structure/B14006468.png)




